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Abstract
Capeserod (formerly SL65.0155) is a selective 5-hydroxytryptamine-4 (5-HT4) receptor partial

agonist currently under investigation for the treatment of gastrointestinal (GI) motility disorders,

most notably gastroparesis. Originally developed by Sanofi for neurological conditions, its

prokinetic potential is now being explored by Entero Therapeutics. This document provides an

in-depth technical overview of Capeserod's core mechanism of action, summarizing its

pharmacological properties, the signaling pathways it modulates, and the experimental

methodologies used to characterize it. While direct evidence of its prokinetic effects in GI

models is emerging, its high affinity and partial agonist activity at the 5-HT4 receptor form a

strong basis for its therapeutic potential in disorders characterized by delayed gastrointestinal

transit.

Introduction
Gastrointestinal motility disorders, such as gastroparesis and chronic constipation, represent a

significant unmet medical need, causing debilitating symptoms and impacting quality of life.

The serotonin 5-HT4 receptor is a well-established target for prokinetic agents, as its activation

in the enteric nervous system stimulates peristalsis and secretion. Capeserod is a selective 5-

HT4 receptor partial agonist that has been repurposed for GI indications.[1][2] This whitepaper
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will detail the molecular and cellular mechanisms underlying Capeserod's action, present

available quantitative pharmacological data, and describe the key experimental protocols for its

evaluation.

Core Mechanism of Action: Selective 5-HT4
Receptor Partial Agonism
Capeserod's primary mechanism of action is its interaction with the 5-HT4 receptor, a G-

protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit. As a partial

agonist, Capeserod binds to and activates the 5-HT4 receptor, but with a lower maximal effect

compared to the endogenous full agonist, serotonin (5-HT).[3]

Signaling Pathway
The activation of the 5-HT4 receptor by Capeserod initiates a downstream signaling cascade,

as illustrated in the diagram below.

Capeserod 5-HT4 Receptor
Binds to

Gs Protein
Activates

Adenylyl Cyclase
Stimulates

cAMP
Converts ATP to

Protein Kinase A
Activates Increased Neurotransmitter

(e.g., Acetylcholine) Release
Phosphorylates targets leading to

Enhanced GI Motility
Promotes

Click to download full resolution via product page

Caption: Capeserod's 5-HT4 receptor-mediated signaling pathway.

This activation of Protein Kinase A (PKA) in enteric neurons is believed to modulate the release

of neurotransmitters, such as acetylcholine, which in turn stimulates smooth muscle contraction

and enhances gastrointestinal motility.[4] Entero Therapeutics suggests that this mechanism

can decrease colonic transit time and improve bowel movements.[4]

Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of Capeserod
(SL65.0155) at the human 5-HT4 receptor.

Table 1: Receptor Binding Affinity of Capeserod
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Compound Receptor Radioligand Ki (nM) Source

Capeserod

(SL65.0155)
Human 5-HT4 [3H]GR113808 0.6 [3]

Table 2: Functional Activity of Capeserod

Compound Cell Line Assay Parameter Value Source

Capeserod

(SL65.0155)

Cells

expressing

human 5-

HT4(b) and

5-HT4(e)

splice

variants

cAMP

Production

Emax (% of

Serotonin)
40-50% [3]

Note: While the Moser et al. (2002) study, a primary source for this quantitative data, indicated

that Capeserod was devoid of significant gastrointestinal effects in rats at the doses tested for

cognitive enhancement, the rationale for its current development in GI disorders is based on its

potent and selective partial agonism at the 5-HT4 receptor, a mechanism well-established for

prokinetic effects.[3][5] Further preclinical and clinical studies are anticipated to elucidate its

dose-dependent effects on GI motility.

Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize

Capeserod's pharmacological profile.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
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Caption: Workflow for a radioligand binding assay.
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Methodology:

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably

expressing the human 5-HT4 receptor. Cells are harvested, homogenized in a cold buffer,

and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the

assay buffer.

Binding Reaction: The membrane preparation is incubated with a specific radioligand for the

5-HT4 receptor (e.g., [3H]GR113808) and varying concentrations of the unlabeled test

compound (Capeserod). The reaction is allowed to reach equilibrium.

Filtration and Counting: The reaction mixture is rapidly filtered through a glass fiber filter to

separate the membrane-bound radioligand from the unbound radioligand. The filters are then

washed, and the radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated

from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of cyclic AMP

(cAMP), a second messenger in the 5-HT4 receptor signaling pathway, to determine its

functional activity (potency and efficacy).
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Caption: Workflow for a cAMP functional assay.

Methodology:
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Cell Culture: Cells stably expressing the desired 5-HT4 receptor subtype are cultured to an

appropriate density in multi-well plates.

Agonist Stimulation: The cells are incubated with a phosphodiesterase (PDE) inhibitor to

prevent the degradation of cAMP. Varying concentrations of the test agonist (Capeserod)

are then added to the cells and incubated to stimulate cAMP production.

Cell Lysis and cAMP Detection: Following incubation, the cells are lysed, and the intracellular

cAMP concentration is measured using a detection kit, such as a Homogeneous Time-

Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration

against the agonist concentration. The concentration of the agonist that produces 50% of the

maximal response (EC50) and the maximal effect (Emax) are determined from this curve.

Future Directions and Conclusion
Capeserod's high affinity and partial agonist activity at the 5-HT4 receptor provide a strong

rationale for its development as a therapeutic agent for GI motility disorders like gastroparesis.

The partial agonism may offer a favorable safety profile by avoiding overstimulation of the

receptor, a concern with full agonists.

The ongoing development of Capeserod for gastroparesis by Entero Therapeutics will be

critical in providing the necessary clinical data to confirm its prokinetic efficacy and safety in a

GI-specific context. Future research should focus on:

Preclinical GI Motility Studies: In vivo studies in animal models of gastroparesis and

constipation to quantify the effects of Capeserod on gastric emptying, small bowel transit,

and colonic motility.

Clinical Trials: Well-controlled clinical trials in patients with gastroparesis and other GI motility

disorders to establish the efficacy and safety of Capeserod in a clinical setting.

Splice Variant Selectivity: Further investigation into the functional selectivity of Capeserod
for different 5-HT4 receptor splice variants expressed in the gut, which may influence its

therapeutic effects.
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In conclusion, Capeserod represents a promising drug candidate for the treatment of GI

motility disorders. Its well-defined mechanism of action as a selective 5-HT4 receptor partial

agonist, supported by the quantitative pharmacological data presented herein, provides a solid

foundation for its continued clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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